Thiophene-2-carbohydrazide CAS number and molecular weight
Thiophene-2-carbohydrazide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiophene-2-carbohydrazide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and its role as a scaffold for the development of potent therapeutic agents.
Core Chemical and Physical Data
Thiophene-2-carbohydrazide is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, combining a thiophene ring with a carbohydrazide moiety, imparts unique properties that make it a valuable precursor in the development of novel therapeutic agents.
| Property | Value | Citations |
| CAS Number | 2361-27-5 | [1][2][3] |
| Molecular Formula | C₅H₆N₂OS | [1][3] |
| Molecular Weight | 142.18 g/mol | [1][2][3] |
| IUPAC Name | thiophene-2-carbohydrazide | [1] |
| Synonyms | 2-Thenoylhydrazine, 2-Thiophenecarboxylic acid hydrazide | [1] |
| Physical State | Solid | [4] |
| Purity | >98.0% (HPLC) | [4] |
Synthesis and Experimental Protocols
The synthesis of Thiophene-2-carbohydrazide can be achieved through several efficient methods. The most common approaches involve the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester or the direct condensation of thiophene-2-carboxylic acid with hydrazine hydrate.
Protocol 1: Hydrazinolysis of Methyl Thiophene-2-carboxylate
This protocol describes a microwave-assisted synthesis that offers a rapid and high-yield production of Thiophene-2-carbohydrazide.[3]
Materials:
-
Methyl thiophene-2-carboxylate
-
Hydrazine monohydrate
-
Methanol
-
Water
-
Standard laboratory glassware
-
Kitchen microwave (1500 W)
Procedure:
-
Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a 40 ml mixture of water and methanol in a 250 ml round-bottom flask.
-
Add a few boiling chips to the flask to prevent bumping.
-
Set up an effective reflux system to avoid solvent evaporation during microwave irradiation.
-
Subject the reaction mixture to microwave radiation for 5 minutes.
-
After irradiation, immediately cool the reaction mixture in an ice bath.
-
Collect the resulting white precipitate by filtration.
-
The yield of Thiophene-2-carbohydrazide is approximately 86.7%.[3]
Protocol 2: Conventional Synthesis via Activated Esters
This method involves the activation of 2-thiophenecarboxylic acid followed by treatment with hydrazine.[1]
Materials:
-
2-Thiophenecarboxylic acid
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCCI)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., DMF, DCM)
Procedure:
-
Activate 2-thiophenecarboxylic acid by reacting it with HOBt and DCCI to form an activated ester or a mixed anhydride intermediate.
-
Treat the activated intermediate with hydrazine hydrate.
-
The subsequent hydrazinolysis affords Thiophene-2-carbohydrazide in excellent yields.[1]
Biological Significance and Applications
Thiophene-2-carbohydrazide serves as a critical pharmacophore and a versatile synthetic intermediate for the generation of a diverse range of heterocyclic compounds with significant therapeutic potential.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][5][6]
Anticancer Activity:
Derivatives of Thiophene-2-carbohydrazide, particularly hydrazones, have shown promising anticancer properties. These compounds can induce apoptosis in cancer cells through mitochondrial-mediated pathways, which involve the activation of caspases and the release of cytochrome c.[7] Molecular docking studies have suggested that these derivatives can bind to and inhibit key enzymes involved in cancer progression, such as COX-2 and 5-LOX.[3]
Antimicrobial Activity:
Thiophene-based heterocycles derived from Thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Clostridium difficile.[1][6] Molecular docking studies indicate that these compounds may exert their antimicrobial effects by binding to essential bacterial enzymes like D-alanine ligase.[1]
Visualizing Methodologies and Pathways
To better illustrate the synthesis and mechanisms of action, the following diagrams are provided.
Caption: General synthesis workflow for Thiophene-2-carbohydrazide.
Caption: Proposed anticancer mechanism of action for derivatives.
Caption: Proposed antimicrobial mechanism of action for derivatives.
References
- 1. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]
